1-(Thietan-3-yl)hydrazine dihydrochloride

Description

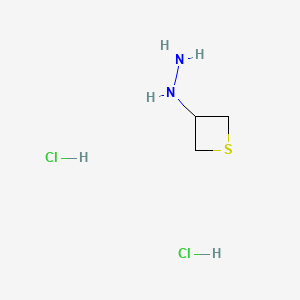

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

thietan-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTPAXBTTAPLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857423 | |

| Record name | (Thietan-3-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-59-8 | |

| Record name | (Thietan-3-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Thietan 3 Yl Hydrazine Dihydrochloride

Established Synthetic Routes to 1-(Thietan-3-yl)hydrazine Dihydrochloride (B599025)

The synthesis of 1-(thietan-3-yl)hydrazine dihydrochloride is not commonly detailed in readily available literature, suggesting it is a specialized reagent. However, its synthesis can be logically deduced from established chemical transformations. The most plausible and established route involves a two-step process:

Reductive Amination of Thietan-3-one (B1315229): This key step involves the reaction of thietan-3-one with a hydrazine (B178648) source, such as hydrazine hydrate (B1144303), in the presence of a reducing agent. This reaction forms the 1-(thietan-3-yl)hydrazine base.

Formation of the Dihydrochloride Salt: The resulting hydrazine derivative is then treated with hydrochloric acid to yield the stable this compound salt.

This approach is analogous to well-documented syntheses of other heterocyclic hydrazines from their corresponding cyclic ketones nih.govresearchgate.net.

Precursor Synthesis and Functional Group Transformations Leading to the Thietan-3-yl Hydrazine Core

Alternative and more practical syntheses of the thietane (B1214591) ring often involve intramolecular cyclization of 1,3-difunctionalized propanes. For instance, the reaction of 1,3-dihaloalkanes with sodium sulfide (B99878) is a traditional method for forming the thietane ring rsc.org.

Once thietan-3-one is obtained, the key functional group transformation is its conversion to the hydrazine derivative. This is typically achieved through reductive amination. The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of thietan-3-one and hydrazine. This intermediate is then reduced to the corresponding hydrazine.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor | Chemical Structure | Role in Synthesis |

| Thietan-3-one | C₃H₄OS | Starting material for reductive amination |

| Hydrazine Hydrate | N₂H₄·H₂O | Source of the hydrazine moiety |

| Hydrochloric Acid | HCl | Used for the formation of the dihydrochloride salt |

Optimization of Reaction Conditions for Yield and Purity of the Chemical Compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reducing agent, solvent, temperature, and stoichiometry.

For the reductive amination step, various reducing agents can be employed. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines and hydrazones in the presence of ketones researchgate.net. Nickel-based catalysts, such as Raney nickel, in the presence of hydrogen gas or a hydrogen source like hydrazine hydrate itself, can also be effective researchgate.net.

The choice of solvent is also critical. Protic solvents like methanol (B129727) or ethanol (B145695) are often used for reductive aminations. The reaction temperature is typically kept moderate, ranging from room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.

For the final salt formation, the addition of a stoichiometric amount of concentrated hydrochloric acid to a solution of the 1-(thietan-3-yl)hydrazine base, often in an anhydrous solvent like diethyl ether or isopropanol, will precipitate the dihydrochloride salt. The purity of the final product can be enhanced by recrystallization from a suitable solvent system.

Table 2: Illustrative Reaction Parameters for the Synthesis of this compound

| Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Reductive Amination | Thietan-3-one, Hydrazine Hydrate, NaBH₃CN | Methanol | 25-40 | 60-80 |

| Salt Formation | 1-(Thietan-3-yl)hydrazine, HCl (in ether) | Diethyl Ether | 0-25 | >90 |

Note: The yield data presented are typical ranges for analogous reactions and may vary for the specific synthesis of this compound.

Green Chemistry Approaches in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. One significant area for improvement is the replacement of hazardous reagents and solvents.

A promising green alternative for the reductive amination step is the use of enzymatic catalysis. Imine reductases (IREDs) have been shown to catalyze the reductive amination of various carbonyls with hydrazines, offering high selectivity and operating under mild, aqueous conditions nih.gov. This biocatalytic approach avoids the use of metal catalysts or borohydride (B1222165) reagents.

Furthermore, exploring solvent-free reaction conditions or the use of more environmentally benign solvents like water or ethanol can significantly improve the green credentials of the synthesis nih.govresearchgate.netnih.gov. The optimization of reaction conditions to maximize atom economy, by ensuring that the maximum number of atoms from the reactants are incorporated into the final product, is another key aspect of green chemistry.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle Addressed |

| Reductive Amination | Use of NaBH₃CN or Ni-catalyst in organic solvents. | Enzymatic reduction using imine reductases in aqueous buffer. | Use of renewable feedstocks (enzymes), safer solvents and reaction conditions. |

| Solvent Choice | Use of volatile organic solvents like methanol or diethyl ether. | Use of water or ethanol, or solvent-free conditions. | Safer solvents and auxiliaries. |

Reactivity Profile and Synthetic Utility of 1 Thietan 3 Yl Hydrazine Dihydrochloride

Chemical Transformations Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a versatile functional group known for its nucleophilic character and its utility in the construction of various nitrogen-containing compounds.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and is expected to be a primary transformation for 1-(thietan-3-yl)hydrazine. The reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. Given that the starting material is a dihydrochloride (B599025) salt, a base is generally required to liberate the free hydrazine for the reaction to occur efficiently. google.comgoogleapis.com The general scheme for this reaction is as follows:

While specific examples with 1-(thietan-3-yl)hydrazine are not readily found in publicly available literature, the reaction is a well-established transformation for a wide range of substituted hydrazines. researchgate.netmdpi.commdpi.com The resulting thietanyl-substituted hydrazones would be valuable intermediates for further synthetic elaborations.

Table 1: Hypothetical Condensation Reactions of 1-(Thietan-3-yl)hydrazine with Various Carbonyl Compounds

| Carbonyl Compound | Product (Hydrazone) | Potential Reaction Conditions |

| Acetone | 1-(Thietan-3-yl)-2-(propan-2-ylidene)hydrazine | Ethanol (B145695), catalytic acid/base, reflux |

| Benzaldehyde | 1-Benzylidene-2-(thietan-3-yl)hydrazine | Methanol (B129727), room temperature |

| Cyclohexanone | 1-Cyclohexylidene-2-(thietan-3-yl)hydrazine | Acetic acid, reflux |

This table is illustrative and based on general reactivity principles of hydrazines.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

Hydrazine derivatives are fundamental building blocks for the synthesis of a wide variety of heterocyclic compounds, most notably pyrazoles and triazoles.

Pyrazole (B372694) Synthesis: The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. researchgate.netwikipedia.orgnih.gov The reaction of 1-(thietan-3-yl)hydrazine with a 1,3-diketone, for instance, would be expected to yield a 1-(thietan-3-yl)-substituted pyrazole. The regioselectivity of this reaction can sometimes be an issue with unsymmetrical diketones. researchgate.net

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from hydrazines through various routes. One common method involves the reaction of a hydrazine with a compound containing a C=N-X moiety (where X is a leaving group) or through the cyclization of acylhydrazides or thioacylhydrazides. google.comgoogle.com For example, reaction with formamide (B127407) under heating is a known method for forming the 1,2,4-triazole (B32235) ring from a hydrazine. google.com

Table 2: Potential Heterocyclic Systems from 1-(Thietan-3-yl)hydrazine

| Reagent | Heterocyclic Product | General Method |

| Acetylacetone | 1-(Thietan-3-yl)-3,5-dimethyl-1H-pyrazole | Knorr Pyrazole Synthesis |

| Ethyl Acetoacetate | 5-Methyl-2-(thietan-3-yl)-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone Synthesis |

| Formamide | 1-(Thietan-3-yl)-1H-1,2,4-triazole | Einhorn-Brunner reaction or similar |

This table presents potential synthetic outcomes based on established heterocyclic chemistry.

Nucleophilic Reactivity in Various Organic Syntheses

The nucleophilic nature of the hydrazine moiety allows it to participate in a range of other organic reactions. For example, it can act as a nucleophile in substitution reactions with suitable electrophiles. The dihydrochloride form would necessitate the use of a base to deprotonate the hydrazine, enhancing its nucleophilicity.

Chemical Transformations Involving the Thietane (B1214591) Ring

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which dictates much of its reactivity.

Functionalization of the Thietane Ring

While the thietane ring in 1-(thietan-3-yl)hydrazine is already substituted, further functionalization could potentially be achieved, although this is less common than reactions involving ring-opening. Oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone is a feasible transformation, which would significantly alter the electronic properties and steric bulk of the thietane moiety.

Ring-Opening Reactions of the Thietane Moiety

Due to inherent ring strain, thietanes are susceptible to ring-opening reactions when treated with various reagents. wikipedia.org Nucleophiles, such as organolithium reagents, can attack one of the ring carbons, leading to cleavage of a carbon-sulfur bond. wikipedia.org Electrophilic activation of the sulfur atom, for instance with alkyl halides, can also facilitate ring-opening by a subsequent nucleophilic attack. The specific conditions and products of such reactions for 1-(thietan-3-yl)hydrazine derivatives are not well-documented in the literature but would be expected to follow general principles of thietane chemistry. nih.govresearchgate.netbeilstein-journals.org

Table 3: Potential Ring-Opening Reactions of the Thietane Moiety

| Reagent | Potential Product | Reaction Type |

| Butyllithium | 3-(Butylthio)propylamine derivative (after workup) | Nucleophilic ring-opening |

| Methyl Iodide | S-Methylated thietanium salt, susceptible to further reaction | Electrophilic activation |

This table is based on the general reactivity of thietane rings and serves as a predictive guide.

Oxidation States of the Sulfur Atom within the Thietane Ring

The oxidation of thietanyl-substituted heterocyclic compounds has been systematically studied, providing insights into the reactivity of the thietane sulfur. For instance, the oxidation of various 1-(thietan-3-yl)-substituted pyrimidines, nitrobenzimidazoles, and nitroimidazoles has been accomplished using various oxidizing agents. researchgate.net The reaction proceeds in a stepwise manner, first yielding the corresponding thietane-1-oxide (sulfoxide) and then the thietane-1,1-dioxide (sulfone). researchgate.net

The choice of oxidant and reaction conditions can be tuned to selectively favor the formation of either the sulfoxide or the sulfone. For example, the use of a controlled amount of an oxidizing agent like peracetic acid can lead to the formation of the sulfoxide, while a stronger oxidant or an excess of the oxidizing agent typically results in the sulfone. researchgate.net

A noteworthy stereochemical feature of thietane-1-oxides is the potential for cis/trans isomerism with respect to the substituent at the 3-position of the thietane ring. The ratio of these diastereomers is influenced by the nature of the substituent on the thietane ring. researchgate.net For example, in the oxidation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, the cis-isomer of the corresponding sulfoxide was found to be the major product. Conversely, the oxidation of 5(6)-nitro-1-(thietan-3-yl)benzimidazole yielded the trans-isomer as the predominant product. researchgate.net This stereoselectivity can be a critical factor in the design of bioactive molecules, as different diastereomers can exhibit distinct biological profiles.

The successful synthesis of these oxidized derivatives highlights the stability of the thietane ring under oxidative conditions and provides access to a new range of compounds with potentially altered physicochemical and biological properties. researchgate.net

| Precursor Compound | Oxidizing Agent | Product | Yield (%) | Isomer Ratio (cis:trans) |

| 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Peracetic Acid | 6-Methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | 80 | Prevailing cis |

| 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Potassium Permanganate | 6-Methyl-1-(1,1-dioxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Not specified | Not applicable |

| 5(6)-Nitro-1-(thietan-3-yl)benzimidazole | Peracetic Acid | 5(6)-Nitro-1-(1-oxothietan-3-yl)benzimidazole | 78 | Prevailing trans |

| 5(6)-Nitro-1-(thietan-3-yl)benzimidazole | Potassium Permanganate | 5(6)-Nitro-1-(1,1-dioxothietan-3-yl)benzimidazole | Not specified | Not applicable |

Data compiled from a study on the oxidation of thietanyl-substituted heterocycles. researchgate.net

The Chemical Compound as a Versatile Building Block in Complex Molecular Architectures

While specific, documented examples of the direct use of 1-(thietan-3-yl)hydrazine dihydrochloride in the synthesis of complex molecular architectures are not abundant in the readily available scientific literature, its structural components—a reactive hydrazine group and a biologically relevant thietane ring—position it as a highly promising and versatile building block. The synthetic utility of this compound can be inferred from the well-established reactivity of both hydrazines and thietanes in organic synthesis.

The hydrazine moiety is a powerful nucleophile and a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles. Hydrazines readily undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, reaction with other appropriate precursors can lead to the formation of other important heterocyclic systems such as pyridazines and triazoles. The dihydrochloride salt form of the title compound ensures stability and allows for the controlled release of the free hydrazine base under appropriate reaction conditions.

The thietane ring itself is a valuable pharmacophore. Its incorporation into molecular structures can significantly impact physicochemical properties such as solubility, lipophilicity, and metabolic stability. Thietanes are considered as bioisosteres of other cyclic systems and have been successfully integrated into various drug candidates, including those with antiviral and anticancer activities. nih.gov The presence of the thietane ring in a synthetic building block like this compound offers a strategic advantage for introducing this desirable motif into new chemical entities.

Therefore, this compound represents a bifunctional reagent with the potential to serve as a cornerstone in the synthesis of novel, complex molecules. Its hydrazine functionality can be utilized as a handle for constructing various heterocyclic cores, while the thietane ring can impart favorable biological and pharmacokinetic properties to the final molecule. The exploration of its reactivity with a diverse range of electrophilic partners is a promising avenue for the discovery of new bioactive compounds.

Derivatization Strategies and Exploration of Structural Diversity Based on 1 Thietan 3 Yl Hydrazine Dihydrochloride

Design Principles for Novel Thietane-Hydrazine Scaffolds

The design of novel scaffolds originating from 1-(Thietan-3-yl)hydrazine dihydrochloride (B599025) is guided by several key principles aimed at systematically exploring structure-activity relationships (SAR). These principles often draw from established concepts in medicinal chemistry, such as privileged structures and bioisosterism, to enhance the probability of discovering compounds with desired biological activities. unife.it

Another important design consideration is the inherent structural features of the thietane (B1214591) ring. The non-planar, puckered conformation of the thietane ring can be exploited to control the spatial orientation of substituents. nih.gov Furthermore, the sulfur atom can participate in non-covalent interactions, such as sulfur-aromatic or sulfur-lone pair interactions, which can be crucial for molecular recognition at a biological target.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a pivotal role in the rational design of new thietane-hydrazine scaffolds. unife.it These approaches can help prioritize synthetic targets and guide the selection of substituents to optimize interactions with a specific biological target.

A summary of key design principles is presented in the table below:

| Design Principle | Rationale | Potential Modifications |

| Privileged Structure Mimicry | Incorporating structural motifs commonly found in biologically active compounds to increase the likelihood of desired activity. | Introduction of aromatic and heteroaromatic rings, specific linker lengths. |

| Bioisosteric Replacement | Replacing functional groups with others that have similar physicochemical properties to fine-tune activity and ADME properties. | Substitution of the thietane sulfur with an oxygen (oxetane) or nitrogen (azetidine) to probe the effect of the heteroatom. |

| Conformational Restriction | Utilizing the rigid thietane core to control the orientation of appended functional groups for optimal target interaction. | Introduction of substituents on the thietane ring itself to further constrain its conformation. |

| Modulation of Physicochemical Properties | Systematically altering properties like lipophilicity, polarity, and hydrogen bonding potential to improve pharmacokinetic profiles. | Acylation, sulfonylation, and alkylation of the hydrazine (B178648) moiety with a variety of substituents. |

| Structure-Based Design | Utilizing knowledge of a biological target's three-dimensional structure to design ligands with complementary shapes and interactions. | Computational modeling to guide the design of substituents that fit into a specific binding pocket. |

Synthesis of Substituted Derivatives of the Chemical Compound

The synthesis of substituted derivatives from 1-(Thietan-3-yl)hydrazine dihydrochloride primarily leverages the reactivity of the hydrazine functional group. The free base, obtained by neutralization of the dihydrochloride salt, possesses a nucleophilic terminal nitrogen that can readily react with a diverse range of electrophilic partners.

N-Acylation and N-Sulfonylation: One of the most common derivatization strategies is the reaction of the hydrazine with acylating or sulfonylating agents. For instance, treatment with acid chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a suitable base affords the corresponding N-acyl or N-sulfonyl hydrazides. This approach allows for the introduction of a wide variety of substituents, including aliphatic, aromatic, and heterocyclic moieties.

Hydrazone Formation: The condensation of 1-(Thietan-3-yl)hydrazine with aldehydes and ketones is a straightforward method for generating hydrazone derivatives. mdpi.com This reaction is typically acid-catalyzed and proceeds in high yield. The resulting hydrazones can serve as key intermediates for the synthesis of more complex heterocyclic systems.

Reductive Amination: Reductive amination of the hydrazine with carbonyl compounds in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), leads to the formation of N-alkylated hydrazines. This method provides access to a range of substituted hydrazine derivatives with varying degrees of steric bulk and electronic properties.

The following table summarizes common synthetic transformations for derivatizing 1-(Thietan-3-yl)hydrazine:

| Reaction Type | Reagents | Product Class |

| N-Acylation | Acid chlorides, Anhydrides | N-Acyl hydrazides |

| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonyl hydrazides |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones |

| Reductive Amination | Carbonyl compounds, Reducing agents | N-Alkylated hydrazines |

| Michael Addition | α,β-Unsaturated carbonyls | Pyrazolidinones |

Regioselective and Stereoselective Syntheses Utilizing the Thietane-Hydrazine Backbone

The thietane ring in 1-(Thietan-3-yl)hydrazine presents opportunities for regioselective and stereoselective transformations, further expanding the accessible structural diversity. While the hydrazine moiety is the primary site of initial derivatization, subsequent modifications can be directed to the thietane ring.

Regioselectivity: The sulfur atom in the thietane ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone. These transformations can significantly alter the electronic and steric properties of the ring and can influence the reactivity of adjacent positions. For example, the formation of a thietane 1-oxide introduces a chiral center at the sulfur atom and can direct subsequent reactions to specific positions on the ring. nih.govresearchgate.net

Stereoselectivity: The puckered nature of the thietane ring can lead to the formation of diastereomers when substituents are introduced. Stereoselective synthetic methods can be employed to control the relative stereochemistry of these substituents. For example, the use of chiral catalysts or auxiliaries can favor the formation of one diastereomer over another. Furthermore, photochemical [2+2] cycloadditions can be a powerful tool for the stereospecific synthesis of substituted thietanes, which could then be converted to the corresponding hydrazines. nih.govresearchgate.net

The development of methods for the stereoselective functionalization at the C2 and C4 positions of a thietane ring, while leaving the four-membered ring intact, demonstrates the feasibility of achieving high levels of stereocontrol in these systems. nih.govresearchgate.net

Combinatorial Approaches to Generate Libraries of Thietane-Hydrazine Analogues

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, enabling the efficient exploration of chemical space. researchgate.net The versatile reactivity of the 1-(Thietan-3-yl)hydrazine scaffold makes it an ideal starting point for the construction of combinatorial libraries.

A common approach involves a parallel synthesis strategy where the core thietane-hydrazine scaffold is reacted with a diverse set of building blocks in a multi-well format. For example, an array of aldehydes and ketones can be used to generate a library of hydrazones, or a collection of acid chlorides can be employed to create a library of N-acyl hydrazides.

Dynamic combinatorial chemistry (DCC) is another powerful technique that could be applied to the thietane-hydrazine scaffold. researchgate.net In DCC, reversible reactions, such as hydrazone formation, are used to generate a library of compounds that are in equilibrium. The addition of a biological target can then shift the equilibrium towards the best-binding compound, facilitating its identification.

The following table outlines a potential combinatorial library synthesis based on the 1-(Thietan-3-yl)hydrazine scaffold:

| Scaffold | Building Block Set 1 (Aldehydes) | Building Block Set 2 (Acid Chlorides) | Resulting Library |

| 1-(Thietan-3-yl)hydrazine | R1-CHO, R2-CHO, R3-CHO... | R4-COCl, R5-COCl, R6-COCl... | Library of Thietane-Hydrazones and Thietane-N-Acyl Hydrazides |

The synthesis of such libraries, coupled with high-throughput screening, can significantly accelerate the discovery of novel compounds with desired biological or material properties.

Structural Elucidation and Advanced Characterization of 1 Thietan 3 Yl Hydrazine Dihydrochloride and Its Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons on the thietane (B1214591) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at the C3 position (CH-N) is expected to be a multiplet, likely a quintet, shifted downfield due to the influence of the adjacent nitrogen atom. The methylene (B1212753) protons at the C2 and C4 positions would likely appear as complex multiplets, further downfield than in unsubstituted thietane due to the inductive effect of the hydrazinium (B103819) group. The N-H protons of the hydrazinium group (-NH-NH3+) are expected to be broad signals, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Due to the molecule's symmetry, three distinct carbon signals are predicted. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. libretexts.orglibretexts.org The carbons of the thietane ring are expected to be in the aliphatic region, but their exact positions are influenced by the sulfur heteroatom and the C3-substituent. organicchemistrydata.orgoregonstate.edu The carbon atom bonded to the nitrogen (C3) would be the most deshielded of the ring carbons. The equivalent C2 and C4 carbons, being adjacent to the sulfur atom, would also be shifted downfield compared to a simple cyclobutane.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Predicted values are based on analysis of similar structures and substituent effects. libretexts.orgttu.edunih.govopenstax.org

| Atom Position | Predicted ¹H NMR Shift (ppm) | Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| C3-H | 3.8 - 4.2 | Multiplet (quintet) | - |

| C2/C4-H ₂ | 3.2 - 3.7 | Multiplet | - |

| -N H-N H₃⁺ | Variable (broad) | Singlet (broad) | - |

| C 3 | - | - | 55 - 65 |

| C 2 / C 4 | - | - | 25 - 35 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. carleton.eduyoutube.com IR spectroscopy is particularly sensitive to vibrations involving a change in the dipole moment (polar bonds), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (less polar, symmetric bonds). nih.govyoutube.com

For 1-(Thietan-3-yl)hydrazine dihydrochloride (B599025), the IR spectrum is expected to be dominated by strong absorptions from the N-H bonds of the hydrazinium ion. Broad bands in the 3200-2600 cm⁻¹ region are characteristic of N-H stretching in ammonium (B1175870) and hydrazinium salts. N-H bending (scissoring) vibrations typically appear in the 1600-1500 cm⁻¹ range. The Raman spectrum would be complementary, providing a clearer signal for the less polar N-N and C-S stretching vibrations. researchgate.netresearchgate.net The puckering vibration of the thietane ring is a low-frequency mode that can sometimes be observed. ebi.ac.uk

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) Frequencies are based on data from hydrazine (B178648) salts and thietane derivatives. researchgate.netebi.ac.ukmdpi.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Bond/Group |

| N-H Stretch (H₃N⁺-) | 3200 - 2800 (broad, strong) | 3200 - 2800 (weak) | Hydrazinium |

| N-H Bend | 1610 - 1550 (strong) | 1610 - 1550 (weak) | Hydrazinium |

| C-H Stretch | 3000 - 2850 (medium) | 3000 - 2850 (strong) | Thietane CH, CH₂ |

| C-N Stretch | 1150 - 1050 (medium) | 1150 - 1050 (medium) | Aliphatic Amine |

| N-N Stretch | Weak / Not observed | 1000 - 950 (medium) | Hydrazinium |

| C-S Stretch | 700 - 600 (weak) | 700 - 600 (strong) | Thietane |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For a salt like 1-(Thietan-3-yl)hydrazine dihydrochloride, the analysis would be performed on the free base (C₄H₁₀N₂S, Mol. Wt. 118.18). The protonated molecular ion [M+H]⁺ at m/z 119 would be expected in soft ionization techniques like chemical ionization (CI) or electrospray ionization (ESI).

Under electron impact (EI) ionization, the molecular ion (M⁺) at m/z 118 would undergo fragmentation. wikipedia.org The fragmentation patterns are predictable based on the stability of the resulting fragments. Key fragmentation pathways for thietanes involve ring-opening and elimination of small, stable molecules like ethene (C₂H₄). nih.govacs.org For hydrazines, a primary fragmentation is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. miamioh.edulibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments Based on fragmentation rules for cyclic sulfides and hydrazines. wikipedia.orgnih.govmiamioh.edu

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 119 | [C₄H₁₀N₂S + H]⁺ | [C₄H₁₁N₂S]⁺ | Protonated Molecular Ion (ESI/CI) |

| 118 | [C₄H₁₀N₂S]⁺ | [C₄H₁₀N₂S]⁺ | Molecular Ion (EI) |

| 87 | [C₃H₅S]⁺ | [C₃H₅S]⁺ | α-cleavage (Loss of ·N₂H₃) |

| 74 | [C₃H₆S]⁺ | [C₃H₆S]⁺ | Ring fragment after rearrangement |

| 43 | [CH₅N₂]⁺ | [CH₅N₂]⁺ | Hydrazine fragment from α-cleavage |

| 46 | [CH₂S]⁺ | [CH₂S]⁺ | Ring fragment after loss of C₂H₄ |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound, the molecular formula is C₄H₁₂Cl₂N₂S.

The procedure involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured to calculate the percentage of C, H, and N. Sulfur and chlorine content are typically determined by other methods such as ion chromatography or titration after combustion.

Interactive Data Table: Theoretical Elemental Composition of C₄H₁₂Cl₂N₂S Calculated based on a molecular weight of 191.15 g/mol .

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 25.14% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.33% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 37.10% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.66% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.77% |

X-ray Crystallography of Related Hydrazine Dihydrochlorides and Thietane Derivatives for Solid-State Structural Insights

While a crystal structure for this compound itself is not reported, examining the crystallographic data of its constituent parts—hydrazine dihydrochloride and substituted thietanes—provides a strong basis for predicting its solid-state structure.

Hydrazine Dihydrochloride (N₂H₆Cl₂): The crystal structure of hydrazine dihydrochloride has been determined by X-ray diffraction. ajsonline.orgajsonline.org It crystallizes in the cubic system, with the space group Th⁶ (Pa3). ajsonline.org In the solid state, the N₂H₆²⁺ ion adopts a trans conformation. The N-N bond length is reported to be approximately 1.42 Å. caltech.edu The structure is characterized by a three-dimensional network of N-H···Cl hydrogen bonds, where each chloride ion is typically coordinated to three nitrogen atoms. caltech.edu

Thietane Derivatives: X-ray crystallographic studies of various thietane derivatives consistently show that the four-membered ring is not planar but exists in a puckered conformation. ebi.ac.uk The degree of puckering and the specific bond angles and lengths depend on the nature and position of the substituents on the ring. researchgate.net

Interactive Data Table: Comparative Crystallographic Parameters Data compiled from studies on hydrazine dihydrochloride and representative thietane derivatives. ebi.ac.ukajsonline.orgcaltech.edu

| Compound | Crystal System | Space Group | Key Bond Length (Å) | Key Feature |

| Hydrazine Dihydrochloride | Cubic | Th⁶ (Pa3) | N-N = 1.42 | trans N₂H₆²⁺ ion, extensive H-bonding |

| trans-2,2-Diphenyl-3,4-dichlorothietane | Triclinic | P-1 | C-S ≈ 1.82, C-C ≈ 1.55 | Puckered thietane ring |

| Predicted: this compound | - | - | N-N ≈ 1.42, C-S ≈ 1.83 | Puckered thietane ring, extensive N-H···Cl hydrogen bonding |

Theoretical and Computational Investigations of 1 Thietan 3 Yl Hydrazine Dihydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), often with a basis set such as 6-31G(d,p) or higher, are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy.

Detailed analysis would involve optimizing the geometry of the 1-(Thietan-3-yl)hydrazine cation to its lowest energy state. From this, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The HOMO-LUMO gap provides a measure of chemical reactivity and kinetic stability.

Furthermore, molecular electrostatic potential (MESP) maps would be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically around the nitrogen and sulfur atoms) and electron-poor regions (positive potential, often near the hydrogens of the ammonium (B1175870) and hydrazinium (B103819) groups). Thermochemical properties, such as the standard enthalpy of formation and Gibbs free energy, can also be computed to assess the molecule's thermodynamic stability.

Table 6.1.1: Hypothetical Electronic and Energetic Properties (Data is illustrative and calculated using a hypothetical DFT/B3LYP/6-31G(d,p) model)

| Property | Value | Unit |

| Energy of HOMO | -8.54 | eV |

| Energy of LUMO | 0.98 | eV |

| HOMO-LUMO Gap | 9.52 | eV |

| Dipole Moment | 7.21 | Debye |

| Standard Enthalpy of Formation (Gas) | 215.5 | kJ/mol |

| Gibbs Free Energy of Formation (Gas) | 240.1 | kJ/mol |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hydrazine (B178648) group and the puckering of the thietane (B1214591) ring mean that 1-(Thietan-3-yl)hydrazine dihydrochloride (B599025) can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. This is typically done by systematically rotating the key rotatable bonds—specifically the C-N and N-N bonds—and calculating the potential energy at each step to map out the potential energy surface. Studies on hydrazine and its derivatives show that rotation around the N-N bond is a critical factor determining stability. wayne.edursc.orgwordpress.comdoi.org

Molecular dynamics (MD) simulations offer a way to observe the molecule's behavior over time. youtube.com In a typical MD setup, the molecule is placed in a simulated box of solvent (e.g., water) and the system is allowed to evolve according to classical mechanics. youtube.com These simulations, often run for nanoseconds or longer, reveal how the molecule transitions between different conformations, how it interacts with solvent molecules, and the dynamics of ring puckering. youtube.com This provides a dynamic view that complements the static picture from conformational analysis.

Table 6.2.1: Hypothetical Low-Energy Conformers and Relative Energies (Energies are relative to the most stable conformer, Global Minimum)

| Conformer | Dihedral Angle (C-C-N-N) | Dihedral Angle (C-N-N-H) | Relative Energy (kJ/mol) |

| Global Minimum (Gauche) | 65° | 175° | 0.0 |

| Local Minimum 1 (Anti) | 178° | 180° | 6.8 |

| Local Minimum 2 (Gauche) | 70° | 75° | 12.3 |

| Rotational Barrier (Eclipsed) | 0° | 120° | 25.1 |

Prediction of Reaction Mechanisms and Transition States for Derivatization

Computational chemistry can predict the most likely pathways for chemical reactions. For 1-(Thietan-3-yl)hydrazine, a common reaction would be derivatization, for example, acylation at the terminal nitrogen atom. To study this, a reaction coordinate is defined, which represents the progress from reactants to products.

Quantum chemical methods are used to locate the transition state (TS)—the highest energy point along the reaction pathway. The structure and energy of the TS are critical for determining the reaction's activation energy (Ea), which dictates the reaction rate. By comparing the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. This allows for the theoretical evaluation of different reaction pathways or the effect of different reagents without performing the actual experiment.

Table 6.3.1: Hypothetical Energetics for a Proposed Acylation Reaction (Reactant: 1-(Thietan-3-yl)hydrazine + Acetyl Chloride)

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Separated molecules | 0.0 |

| Transition State (TS) | N-C bond forming, H-Cl forming | +55.2 |

| Products | N-acetylated derivative + HCl | -30.8 |

| Activation Energy (Ea) | Energy difference (TS - Reactants) | +55.2 |

| Enthalpy of Reaction (ΔH) | Energy difference (Products - Reactants) | -30.8 |

Molecular Docking and Ligand Design Principles for Understanding Potential Interactions (without functional claims)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). youtube.com This method is used to understand the fundamental principles of how a ligand might fit into a binding site and what non-covalent interactions could stabilize such a complex.

For 1-(Thietan-3-yl)hydrazine dihydrochloride, the process would involve preparing the 3D structure of the ligand and a hypothetical receptor binding site. The docking algorithm then samples a large number of possible orientations of the ligand within the site and scores them based on a scoring function, which estimates the binding affinity. The results are analyzed to identify key potential interactions, such as hydrogen bonds (e.g., from the -NH2NH3+ group), hydrophobic interactions (involving the thietane ring's methylene (B1212753) groups), or electrostatic interactions. nih.govnih.gov This analysis provides insight into the molecule's structural features that could be important for molecular recognition.

Table 6.4.1: Hypothetical Molecular Docking Interaction Analysis (Ligand: 1-(Thietan-3-yl)hydrazine cation; Receptor: Hypothetical Kinase ATP-binding site)

| Interaction Type | Ligand Group Involved | Hypothetical Receptor Residue | Distance/Geometry |

| Hydrogen Bond (Donor) | Terminal -NH3+ | Glutamic Acid (side chain O) | 2.8 Å |

| Hydrogen Bond (Donor) | Internal -NH- | Aspartic Acid (backbone C=O) | 3.1 Å |

| Hydrophobic (Alkyl) | Thietane -CH2- | Leucine | 3.9 Å |

| Cation-Pi | -NH3+ group centroid | Tyrosine (aromatic ring) | 4.5 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (focused on molecular descriptors, not biological outcomes)

QSAR modeling is a computational methodology that aims to correlate the structural properties of molecules with their activities. The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. researchgate.netdergipark.org.tr These descriptors can be classified into several categories.

For this compound, a wide array of descriptors would be calculated from its 2D and 3D structures. nih.gov These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (which describe atomic connectivity), and quantum-chemical descriptors (such as those derived from calculations in section 6.1). These descriptors serve as a quantitative fingerprint of the molecule, which can be used in statistical models to compare it with other compounds. The focus here is on the generation of these descriptors as a way to numerically characterize the molecule.

Table 6.5.1: Hypothetical Molecular Descriptors for QSAR Modeling

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 183.11 |

| Constitutional | Number of H-Bond Donors | 3 |

| Constitutional | Number of H-Bond Acceptors | 2 |

| Topological | Topological Polar Surface Area (TPSA) | 64.2 Ų |

| Physicochemical | Calculated LogP (cLogP) | -1.25 |

| Quantum-Chemical | HOMO Energy | -8.54 eV |

| Quantum-Chemical | Total Energy | -752.3 Hartree |

Future Perspectives and Emerging Research Avenues for 1 Thietan 3 Yl Hydrazine Dihydrochloride

Development of Novel Catalytic Methods for the Synthesis of the Chemical Compound and its Analogues

The synthesis of thietane (B1214591) derivatives and substituted hydrazines often requires multi-step procedures that can be inefficient and low-yielding. wikipedia.orgnih.gov The development of novel catalytic methods is paramount for unlocking the potential of 1-(Thietan-3-yl)hydrazine and its analogues, making them more accessible for research and application.

Future synthetic strategies are likely to move beyond traditional methods, such as the reaction of 1,3-dihaloalkanes with sodium sulfide (B99878), and embrace more sophisticated catalytic approaches. wikipedia.orgnih.gov One promising direction involves the catalytic hydrogenation of precursor molecules. For instance, a method analogous to the synthesis of 3-amino thietane via the hydrogenation of 3-nitrothiophene (B186523) could be adapted. researchgate.net This would involve the synthesis of a suitable nitrogen-containing thietane precursor that can be catalytically reduced to the hydrazine (B178648).

Transition-metal catalysis offers a vast toolkit for forging the key bonds in 1-(Thietan-3-yl)hydrazine analogues. Palladium, copper, or nickel-catalyzed cross-coupling reactions could be employed to directly link a thietane moiety to a protected hydrazine derivative. Furthermore, methods developed for other hydrazine salts, such as the synthesis of ethylhydrazine (B1196685) dihydrochloride (B599025) from acetylhydrazine and bromoethane (B45996) using copper catalysts, could inspire new routes. google.com The use of d- and f-element-based catalysts, which have been shown to facilitate the cyclocondensation of hydrazines with dithiols and formaldehyde, presents another innovative avenue for creating complex hydrazine-containing heterocycles. researchgate.net

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Strategy | Potential Precursors | Catalyst Type | Rationale & Potential Advantages |

| Catalytic Hydrogenation | 3-Nitroso-thietane, Thietan-3-one (B1315229) hydrazone | Transition Metal (e.g., Pd/C, Raney Ni) | Offers a direct and often high-yielding route to the hydrazine group from readily accessible precursors. researchgate.net |

| Cross-Coupling Reactions | 3-Halothietane, Thietan-3-ylboronic acid | Pd, Cu, or Ni complexes | Enables the direct formation of the C-N bond, offering high functional group tolerance and modularity for creating analogues. |

| Reductive Amination | Thietan-3-one | Hydrazine, Reducing Agent (e.g., NaBH₃CN) | A one-pot method to form the hydrazine derivative directly from the corresponding ketone. |

| Ring Expansion | (Chloromethyl)thiirane | Hydrazine | Utilizes the ring strain of a three-membered ring to expand into the four-membered thietane structure. researchgate.net |

| d- and f-Element Catalysis | Dithiol, Formaldehyde, Hydrazine | Ti, Cu, or Lanthanide complexes | Potential for novel cyclization reactions to build complex thietane-hydrazine systems. researchgate.net |

These advanced catalytic methods would not only streamline the synthesis of 1-(Thietan-3-yl)hydrazine dihydrochloride but also enable the systematic generation of a library of analogues with diverse substitution patterns, which is crucial for structure-activity relationship studies in various applications.

Exploration of Unprecedented Reactivity Pathways

The unique juxtaposition of a strained thietane ring and a nucleophilic hydrazine group in 1-(Thietan-3-yl)hydrazine suggests a wealth of unexplored reactivity. The thietane ring is known to undergo ring-opening reactions due to the relief of ring strain, while the hydrazine moiety is a potent nucleophile and can participate in various condensation and redox reactions. solubilityofthings.comyoutube.com The interplay between these two functional groups could lead to unprecedented chemical transformations.

Future research could focus on transition-metal-catalyzed ring-opening functionalization. A metal catalyst could coordinate to the sulfur atom, activating the ring towards nucleophilic attack or oxidative addition, followed by functionalization of the resulting acyclic thiol. The internal hydrazine group could act as a directing group or an intramolecular nucleophile in such transformations, leading to complex heterocyclic scaffolds that would be difficult to synthesize otherwise.

Another intriguing possibility is the exploration of oxidative fragmentation pathways. Research on hydrazine-based molecular probes has shown that electron-rich hydrazines can undergo oxidative fragmentation upon interaction with certain enzymes, leading to the formation of a C-C bond with the target. nih.gov A similar pathway could be triggered for 1-(Thietan-3-yl)hydrazine using chemical oxidants, potentially generating reactive intermediates that could participate in novel cycloaddition or rearrangement reactions. The reactivity of thietane dioxides, which show high stability and can form carbocation intermediates for subsequent C-C, C-S, and C-O bond formation, provides a template for exploring the reactivity of oxidized derivatives of the target compound. acs.org

| Reaction Class | Description | Potential Outcome |

| Intramolecular Cyclization | The hydrazine moiety could attack the thietane ring, possibly after activation (e.g., oxidation of sulfur), leading to bicyclic products. | Formation of novel fused or bridged heterocyclic systems. |

| Ring-Opening Polymerization | The hydrazine group could initiate the ring-opening of the thietane, leading to the formation of polymers with sulfur and nitrogen in the backbone. | Synthesis of novel functional polymers with unique material properties. |

| Oxidative Fragmentation/Coupling | Oxidation of the hydrazine could lead to fragmentation and the generation of a reactive thietane-based radical or carbocation, which could be trapped. | A novel method for C-C bond formation on the thietane scaffold, inspired by chemical biology probes. nih.gov |

| Tandem Condensation/Ring-Opening | Reaction of the hydrazine with a carbonyl compound, followed by an intramolecular reaction involving the thietane ring. | Access to complex acyclic or macrocyclic structures containing both sulfur and nitrogen. |

Investigating these pathways will expand the synthetic utility of the thietane-hydrazine scaffold and could lead to the discovery of fundamentally new chemical reactions.

Application in Chemical Biology as a Tool for Molecular Probes (without discussion of biological effects)

Activity-based protein profiling (ABPP) is a powerful strategy in chemical biology that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. While many probes target nucleophilic amino acid residues, there is a growing interest in developing probes for the "electrophilome," which includes enzymes that utilize electrophilic cofactors or transient intermediates. nih.gov

1-(Thietan-3-yl)hydrazine is an ideal candidate for development into a molecular probe for this purpose. Electron-rich hydrazines have been shown to be versatile chemical modifiers that can covalently target multiple classes of pharmacologically important enzymes bearing diverse organic and inorganic cofactors. nih.gov The covalent attachment can occur through both polar and radical-based mechanisms, and it is dependent on the active state of the enzyme.

To be used as a probe, the 1-(Thietan-3-yl)hydrazine scaffold would be functionalized with a reporter tag, such as an alkyne or azide (B81097) for subsequent click chemistry, or a fluorophore for direct visualization. The resulting probe could then be used in ABPP experiments to identify new enzyme targets or to profile the activity of known enzymes that rely on electrophilic chemistry. The hydrazine warhead would provide the mechanism-based reactivity, while the thietane ring could influence the probe's solubility, cell permeability, and binding selectivity. The development of such probes would provide invaluable tools for dissecting the functional role of electrophile-dependent enzymes in cellular processes.

Advanced Computational Design of Thietane-Hydrazine Based Systems for Targeted Synthesis

Computational chemistry provides a powerful lens through which to predict and understand chemical reactivity, guiding the efficient design of synthetic routes and novel molecular structures. For a relatively unexplored system like thietane-hydrazine, computational methods can significantly accelerate the pace of discovery.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the feasibility of proposed synthetic pathways. By modeling the transition state energies of different catalytic cycles for the synthesis of 1-(Thietan-3-yl)hydrazine, researchers can identify the most promising catalysts and reaction conditions before extensive experimental work is undertaken. researchgate.netnih.gov This approach has been successfully used to study the heterogeneous synthesis of hydrazine on metal nitride surfaces, providing a clear precedent for its application to more complex hydrazine derivatives. nih.gov

Furthermore, computational design can extend to the targeted synthesis of functional molecules. For example, if designing a thietane-hydrazine-based molecular probe as described in the previous section, quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model the interaction of the probe with a target enzyme's active site. This would allow for the rational design of analogues with improved binding affinity and selectivity. Similarly, in materials science, computational models can predict the self-assembly behavior and resulting material properties of polymers or supramolecular structures incorporating the thietane-hydrazine motif.

| Computational Method | Application Area | Specific Goal |

| Density Functional Theory (DFT) | Synthetic Route Design | Calculate activation barriers and reaction energies to predict the most efficient catalytic pathway for synthesis. researchgate.net |

| Molecular Dynamics (MD) | Materials Science | Simulate the self-assembly of thietane-hydrazine based polymers or supramolecular networks to predict material morphology and properties. |

| QM/MM Simulations | Chemical Biology | Model the covalent docking of a thietane-hydrazine probe into an enzyme active site to guide the design of more selective probes. |

| Virtual Screening | Analogue Design | Computationally screen a virtual library of thietane-hydrazine analogues for desired electronic or steric properties before synthesis. |

The integration of these advanced computational tools will be crucial for the rational design and targeted synthesis of new functional systems based on the 1-(Thietan-3-yl)hydrazine scaffold.

Integration of the Chemical Compound into Advanced Materials Science Research (e.g., polymer chemistry, supramolecular chemistry)

The unique structural features of 1-(Thietan-3-yl)hydrazine make it an attractive building block for advanced materials. Both the thietane ring and the hydrazine group can impart specific and desirable properties to polymers and supramolecular assemblies.

In polymer chemistry, the hydrazine moiety can be used as a monomer in polycondensation reactions. For example, reaction with diacyl chlorides could produce poly(acylhydrazides), a class of polymers known for their thermal stability and ability to chelate metal ions. The incorporation of the thietane ring into the polymer backbone is particularly interesting, as sulfur-containing polymers are known to exhibit high refractive indices, a property valuable for optical materials like lenses and coatings. thieme-connect.de

In the realm of supramolecular chemistry, the hydrazine unit offers a powerful tool for directing non-covalent self-assembly. It has been demonstrated that acylhydrazine groups can form robust and complex "reticular" hydrogen-bonding networks. nih.gov This is because a single acylhydrazine unit contains multiple hydrogen-bond donors and acceptors, allowing it to cross-link molecules in a three-dimensional network. This robust, non-covalent cross-linking can transform soft materials into stiff, yet dynamic, materials that are repairable, malleable, and recyclable. nih.gov By incorporating the 1-(Thietan-3-yl)hydrazine unit into monomers, it may be possible to create novel self-healing polymers, recyclable thermosets, or stimuli-responsive gels. The thietane ring itself could add another layer of functionality, perhaps by responding to specific chemical stimuli or by modulating the packing of the supramolecular assembly.

| Material Type | Key Functional Group | Driving Interaction | Potential Application |

| High Refractive Index Polymer | Thietane Ring | Covalent (Polymer Backbone) | Optical lenses, coatings, advanced optical devices. thieme-connect.de |

| Supramolecular Polymer | Acylhydrazine | Reticular Hydrogen Bonding | Self-healing materials, recyclable plastics, robust hydrogels. nih.gov |

| Functional Polyhydrazide | Hydrazine | Covalent (Polymer Backbone) | Thermally stable plastics, metal-chelating resins, specialty fibers. |

| Stimuli-Responsive Gel | Thietane and Hydrazine | H-Bonding, Host-Guest | Smart materials for sensors or controlled release systems. |

The integration of 1-(Thietan-3-yl)hydrazine into materials science research opens up exciting possibilities for the creation of next-generation materials with enhanced performance and sustainability.

Q & A

Q. Table 1: Key Characterization Data

| Property | Value/Observation | Technique |

|---|---|---|

| Molecular Weight | 205.15 g/mol | MS |

| Melting Point | 150–160°C (decomposes) | DSC |

| Purity | ≥95% | HPLC |

Q. How should researchers handle storage and stability under laboratory conditions?

- Methodological Answer : Store at 4°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Regular stability checks via NMR and TGA are recommended. Avoid aqueous solutions unless buffered at pH 6–7 to minimize degradation .

Advanced Research Questions

Q. How does the thietane ring’s electronic and steric effects influence the hydrazine moiety’s reactivity?

- Methodological Answer : The thietane’s ring strain increases electrophilicity at the sulfur atom, enhancing nucleophilic attack by hydrazine. Steric hindrance from the ring may slow reactions with bulky electrophiles. Computational modeling (e.g., DFT calculations) can predict reactive sites, validated experimentally via kinetic studies under varying solvent polarities .

Q. What strategies resolve contradictions in thermal stability data from DSC and TGA?

- Methodological Answer : Discrepancies often arise from sample preparation (e.g., moisture content) or heating rates. For consistency:

- Use identical sample masses and crucible types.

- Conduct parallel experiments under inert (N) vs. oxidative (air) atmospheres.

- Cross-validate with isothermal TGA holds at critical temperatures identified via DSC .

Q. How can reaction conditions be optimized for condensation reactions with carbonyl compounds?

- Methodological Answer :

- Molar Ratios : Start with a 1:1 hydrazine:carbonyl ratio; adjust based on TLC or HPLC monitoring.

- Catalysts : Use acetic acid (1–5 mol%) to protonate the hydrazine, enhancing nucleophilicity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures (20–25°C) to avoid side reactions .

Q. What mechanistic insights guide its potential anti-tumor activity in preclinical studies?

- Methodological Answer : Hydrazine derivatives often generate reactive oxygen species (ROS) or inhibit enzymes like monoamine oxidase (MAO). For this compound:

- ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in cell cultures.

- Enzyme Inhibition : Test MAO activity via spectrophotometric methods (e.g., kynuramine oxidation at 316 nm) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.